molecular formula C7H12N2 B1289976 2-(1-Aminocyclopentyl)acetonitrile CAS No. 753023-64-2

2-(1-Aminocyclopentyl)acetonitrile

Cat. No. B1289976
CAS No.: 753023-64-2
M. Wt: 124.18 g/mol
InChI Key: KMZIDSDDZXMWPC-UHFFFAOYSA-N
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Patent
US07507743B2

Procedure details

A solution of 15.91 g (0.15 mol) of cyclopentylideneacetonitrile in 170 ml of an aqueous ammonia solution (29%) and 57 ml of methanol was heated at 100° C. in a sealed tube for 24 h. The reaction mixture was concentrated, and the residue was chromatographed on silica gel eluting with a mixture of dichloromethane/methanol in the proportions 90/10 to afford 12.15 g of the product as a colorless oil.
Quantity
15.91 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
reactant
Reaction Step One
Quantity
57 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[CH:6][C:7]#[N:8])[CH2:5][CH2:4][CH2:3][CH2:2]1.[NH3:9]>CO>[NH2:9][C:1]1([CH2:6][C:7]#[N:8])[CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
15.91 g
Type
reactant
Smiles
C1(CCCC1)=CC#N
Name
Quantity
170 mL
Type
reactant
Smiles
N
Name
Quantity
57 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on silica gel eluting with a mixture of dichloromethane/methanol in the proportions 90/10

Outcomes

Product
Name
Type
product
Smiles
NC1(CCCC1)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 12.15 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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